An In-depth Technical Guide to the Mechanism of Action of the Oxidative Phosphorylation Inhibitor IACS-010759
An In-depth Technical Guide to the Mechanism of Action of the Oxidative Phosphorylation Inhibitor IACS-010759
Introduction
Oxidative phosphorylation (OXPHOS) is the primary metabolic pathway for ATP production in most eukaryotic cells, coupling the oxidation of nutrients to the generation of a proton gradient across the inner mitochondrial membrane, which in turn drives ATP synthesis.[1][2] This fundamental process is essential for cellular bioenergetics and is increasingly recognized as a critical dependency for the proliferation and survival of certain cancer cells.[3] Consequently, the inhibition of OXPHOS has emerged as a promising therapeutic strategy in oncology. This technical guide provides a detailed overview of the mechanism of action of a potent and selective OXPHOS inhibitor, IACS-010759, which serves as an exemplary case study for this class of therapeutic agents. While the specific compound "OXPHOS-IN-1" is not detailed in the scientific literature, IACS-010759 is a well-characterized molecule that has undergone preclinical and clinical evaluation.[4]
Core Mechanism of Action of IACS-010759
IACS-010759 is a small-molecule inhibitor that potently and selectively targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[5][6][7] Complex I is the first and largest enzyme of the ETC, responsible for oxidizing NADH and transferring electrons to ubiquinone. This process is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space, thus contributing to the proton-motive force.
Preclinical studies have confirmed that IACS-010759 binds to the ND1 subunit of Complex I, specifically at the entrance of the quinone binding channel.[4] This binding event physically obstructs the electron transfer from NADH to ubiquinone, effectively halting the flow of electrons through Complex I and disrupting the entire OXPHOS process.[8]
Downstream Cellular and Metabolic Consequences
The inhibition of Complex I by IACS-010759 triggers a cascade of downstream effects on cellular metabolism and viability:
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Inhibition of Oxygen Consumption: By blocking the electron transport chain at Complex I, IACS-010759 leads to a rapid and potent inhibition of the cellular oxygen consumption rate (OCR).[6][7]
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Compensatory Glycolysis: To compensate for the loss of ATP production from OXPHOS, cells often upregulate glycolysis, as evidenced by an increased extracellular acidification rate (ECAR).[6][7] This metabolic plasticity can be a mechanism of resistance to OXPHOS inhibitors.[3][7]
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Energetic Stress and Depletion of Biosynthetic Precursors: The blockade of OXPHOS results in a significant decrease in intracellular ATP levels.[3][7] Furthermore, it leads to a reduction in the production of key metabolic intermediates that are essential for biosynthesis, such as aspartate, which is crucial for nucleotide synthesis.[4] This depletion of both energy and building blocks contributes to the anti-proliferative effects of the inhibitor.
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Induction of Apoptosis and Inhibition of Cell Proliferation: In cancer cells that are highly dependent on OXPHOS for their energy and biosynthetic needs, the metabolic crisis induced by IACS-010759 leads to the activation of the AMPK signaling pathway, suppression of mTOR, and ultimately, cell growth inhibition and apoptosis.[6] The compound has demonstrated efficacy in preclinical models of brain cancer and acute myeloid leukemia (AML) that are reliant on oxidative phosphorylation.[6]
Quantitative Data
The potency of IACS-010759 has been quantified in various experimental systems. The following table summarizes key inhibitory concentrations.
| Parameter | System | Value | Reference |
| IC50 (OXPHOS Inhibition) | Cellular Respiration | < 10 nM | [6] |
| IC50 (Oxygen Consumption Rate) | A375 Tumor Cells | 2.1 nM | [9] |
| IC50 (Oxygen Consumption Rate) | H460 Tumor Cells | 7.9 nM | [9] |
| IC50 (Forward Electron Transfer) | Bovine Complex I | 460 ± 45 nM | [8] |
| IC50 (Reverse Electron Transfer) | Bovine Complex I | 41 ± 6 nM | [8] |
| EC50 (Viability Reduction) | T-ALL Cell Lines | 0.1 - 10 nM | [10] |
| EC50 (Viability Reduction) | Primary T-ALL Cells | 13 - 60 nM | [10] |
Experimental Protocols
The characterization of the mechanism of action of IACS-010759 relies on several key experimental methodologies.
1. Measurement of Cellular Respiration (OCR and ECAR)
This protocol is used to assess the real-time impact of an inhibitor on mitochondrial respiration and glycolysis.
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Cell Seeding: Cancer cells are seeded in a specialized microplate (e.g., Seahorse XF Cell Culture Microplate) at an optimized density and allowed to adhere overnight.
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Inhibitor Treatment: The following day, the cell culture medium is replaced with an assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine). The cells are then treated with various concentrations of IACS-010759 and incubated for a defined period.
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Seahorse XF Analysis: The microplate is placed into a Seahorse XF Analyzer. The instrument performs cycles of mixing and measuring to determine the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in real-time. Basal OCR and ECAR are measured before the injection of any compounds.
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Mitochondrial Stress Test: To further probe mitochondrial function, a mitochondrial stress test can be performed by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone and antimycin A (Complex I and III inhibitors, respectively). This allows for the determination of basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[7]
2. Photoaffinity Labeling for Target Identification
This technique is employed to identify the direct binding target of a small molecule inhibitor.
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Synthesis of a Photoreactive Probe: A photoreactive derivative of IACS-010759 is synthesized, typically incorporating a photoactivatable group (e.g., an azide) and a tag for detection (e.g., a radioisotope like 125I).[8]
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Incubation with Mitochondrial Preparations: Isolated mitochondria or submitochondrial particles are incubated with the photoreactive IACS-010759 probe in the presence or absence of a molar excess of non-labeled IACS-010759 (as a competitor).
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UV Irradiation: The mixture is exposed to UV light to induce covalent cross-linking of the photoreactive probe to its binding target.
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Protein Separation and Detection: The mitochondrial proteins are separated by gel electrophoresis (e.g., SDS-PAGE or BN-PAGE). The radiolabeled protein band corresponding to the target of IACS-010759 is then visualized by autoradiography. The identity of the labeled protein can be further confirmed by techniques such as mass spectrometry.[8]
3. Cell Viability and Apoptosis Assays
These assays are used to determine the cytotoxic and pro-apoptotic effects of the inhibitor on cancer cells.
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Cell Treatment: Cancer cells are cultured in the presence of increasing concentrations of IACS-010759 for various time points (e.g., 24, 48, 72 hours).
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Viability Assessment: Cell viability can be measured using various methods, such as the MTT assay, which measures the metabolic activity of viable cells, or by using fluorescent dyes that stain live and dead cells (e.g., Calcein-AM and Propidium Iodide).
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Apoptosis Detection: Apoptosis can be quantified by flow cytometry using Annexin V and propidium iodide staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide intercalates with DNA in late apoptotic or necrotic cells with compromised membrane integrity.
Mandatory Visualizations
Caption: Signaling pathway of IACS-010759 action.
Caption: Workflow for assessing IACS-010759's effect on cell respiration.
Clinical and Preclinical Insights
IACS-010759 has been evaluated in Phase I clinical trials for advanced solid tumors and acute myeloid leukemia.[4][11][12] While preclinical studies demonstrated robust anti-tumor activity in various cancer models, the clinical development of IACS-010759 was hampered by a narrow therapeutic index.[4] Dose-limiting toxicities, including elevated blood lactate and neurotoxicity (peripheral neuropathy), were observed at exposures required for significant anti-tumor efficacy.[4] These adverse effects are likely on-target toxicities resulting from the systemic inhibition of OXPHOS in non-malignant tissues. Consequently, the clinical trials were discontinued.[4]
Conclusion
IACS-010759 serves as a well-documented example of a potent and selective inhibitor of mitochondrial Complex I. Its mechanism of action involves the direct blockade of the electron transport chain, leading to a profound disruption of cellular bioenergetics and metabolism. This results in the inhibition of proliferation and induction of apoptosis in cancer cells that are highly dependent on oxidative phosphorylation. While the clinical development of IACS-010759 was challenged by toxicity, the study of this compound has provided valuable insights into the therapeutic potential and the challenges associated with targeting OXPHOS in cancer. The detailed understanding of its mechanism of action continues to inform the development of next-generation OXPHOS inhibitors with improved therapeutic windows.
References
- 1. iacs-010759 - My Cancer Genome [mycancergenome.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism-Specific Pharmacodynamics of a Novel Complex-I Inhibitor Quantified by Imaging Reversal of Consumptive Hypoxia with [18F]FAZA PET In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ascopubs.org [ascopubs.org]
